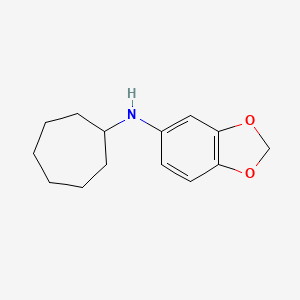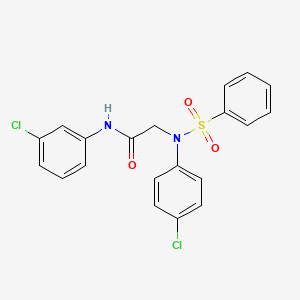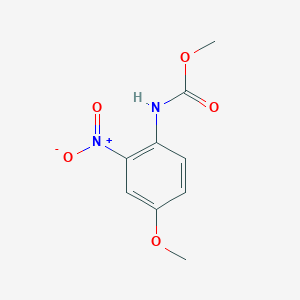![molecular formula C18H21BrFNO2 B5196592 (3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5196592.png)
(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine, also known as 'Bromo-FLY', is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has gained popularity among researchers for its potential therapeutic applications.
Mécanisme D'action
Bromo-FLY acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also has affinity for other serotonin receptor subtypes, including 5-HT2B and 5-HT2C. The activation of these receptors leads to an increase in the levels of serotonin in the brain, which is believed to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
Bromo-FLY has been shown to increase the levels of serotonin in the brain, which is associated with improvements in mood and emotional regulation. It has also been found to have anxiolytic and antidepressant effects in animal models. However, the long-term effects of Bromo-FLY on the brain and other organs are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Bromo-FLY is a relatively new compound, and there is limited research available on its advantages and limitations for lab experiments. However, it has been found to be a potent and selective agonist at the 5-HT2A receptor, which makes it a valuable tool for studying the role of serotonin receptors in mental health disorders. Its limited availability and high cost may be considered as limitations for research purposes.
Orientations Futures
There are several future directions for research on Bromo-FLY. One area of interest is the development of more selective and potent agonists at the 5-HT2A receptor, which could lead to the development of new and improved treatments for mental health disorders. Another direction is the investigation of the long-term effects of Bromo-FLY on the brain and other organs, as well as its potential for abuse and addiction. Finally, the use of Bromo-FLY in combination with other psychoactive substances may also be explored for its potential therapeutic benefits.
In conclusion, Bromo-FLY is a promising compound with potential therapeutic applications in the treatment of mental health disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research on Bromo-FLY may lead to the development of new and improved treatments for mental health disorders.
Méthodes De Synthèse
Bromo-FLY can be synthesized using a multi-step process that involves the reaction of 3-bromo-4-fluorobenzaldehyde with 3,4-dimethoxyphenylacetone in the presence of a reducing agent. The resulting intermediate is then reacted with methylamine to yield Bromo-FLY. The purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
Bromo-FLY has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders. It has been shown to have a high affinity for serotonin receptors, which are involved in the regulation of mood and emotions. Bromo-FLY has also been studied for its potential use in the treatment of substance abuse disorders, as it has been found to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrFNO2/c1-21(12-14-4-6-16(20)15(19)10-14)9-8-13-5-7-17(22-2)18(11-13)23-3/h4-7,10-11H,8-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLHGRJYUURXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,2R*,4R*)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5196516.png)
![2-(4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5196520.png)
![4-chloro-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5196529.png)
![methyl 4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B5196533.png)
![(4-{[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B5196534.png)
![N-(4-methylphenyl)-2-[4-(2-methyl-3-phenyl-2-propen-1-ylidene)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B5196542.png)

![1-(2-fluorophenyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5196548.png)
![3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1,5,6,7-tetrahydropyrrolo[1,2-a]imidazol-4-ium bromide](/img/structure/B5196555.png)




![1-(2-hydroxy-4-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5196589.png)